2-Hydroxy-5-(trifluoromethyl)pyridine-4-methanol
Overview
Description
2-Hydroxy-5-(trifluoromethyl)pyridine-4-methanol is a heterocyclic compound that features a pyridine ring substituted with a hydroxyl group, a trifluoromethyl group, and a methanol group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-5-(trifluoromethyl)pyridine-4-methanol can be achieved through several methods. One common approach involves the reaction of pyridine with trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid . The reaction typically requires a base such as potassium carbonate and is conducted under reflux conditions.
Another method involves the use of trifluoromethylated pyridine derivatives as starting materials. For example, 2-chloro-5-(trifluoromethyl)pyridine can be hydrolyzed to yield 2-Hydroxy-5-(trifluoromethyl)pyridine, which can then be further functionalized to introduce the methanol group .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-5-(trifluoromethyl)pyridine-4-methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to remove the hydroxyl group, yielding a simpler pyridine derivative.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require nucleophiles such as amines or thiols .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 2-hydroxy-5-(trifluoromethyl)pyridine-4-aldehyde, while reduction can produce 2-hydroxy-5-(trifluoromethyl)pyridine .
Scientific Research Applications
2-Hydroxy-5-(trifluoromethyl)pyridine-4-methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Industry: The compound is used in the development of agrochemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Hydroxy-5-(trifluoromethyl)pyridine-4-methanol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and ability to penetrate biological membranes, while the hydroxyl and methanol groups facilitate hydrogen bonding and interactions with enzymes and receptors . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-5-(trifluoromethyl)pyridine: Lacks the methanol group but shares similar chemical properties and applications.
2-Chloro-5-(trifluoromethyl)pyridine: Contains a chloro group instead of a hydroxyl group, leading to different reactivity and applications.
5-(Trifluoromethyl)-2-pyridinol: Similar structure but lacks the methanol group, used in different contexts.
Uniqueness
2-Hydroxy-5-(trifluoromethyl)pyridine-4-methanol is unique due to the presence of both the hydroxyl and methanol groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
4-(hydroxymethyl)-5-(trifluoromethyl)-1H-pyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO2/c8-7(9,10)5-2-11-6(13)1-4(5)3-12/h1-2,12H,3H2,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWQOHGDZADVISF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CNC1=O)C(F)(F)F)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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